N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide
Description
N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,2-dihydroquinoxalin-2-one core substituted with a piperidine group at position 3 and an acetamide-linked 2-chloro-4-methylphenyl moiety at position 1. The quinoxaline scaffold, characterized by a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, distinguishes it from related heterocyclic systems such as quinazolines or quinolines . The piperidine substituent likely enhances lipophilicity and modulates receptor interactions, while the chloro-methylphenyl group may influence steric and electronic properties.
Synthetic routes for analogous compounds often involve condensation reactions between heterocyclic intermediates and activated acetamide precursors. For example, oxindole-derived acetamides are synthesized via refluxing intermediates with aryl/acyclic hydrazines in ethanol and acetic acid , while quinoline-based analogs employ azide coupling strategies . The target compound may follow similar methodologies, utilizing a quinoxaline intermediate coupled with 2-chloro-4-methylphenylacetamide under acidic or catalytic conditions.
Pharmacologically, quinoxaline derivatives are associated with diverse bioactivities, including anticonvulsant, antimicrobial, and kinase inhibitory effects .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-15-9-10-17(16(23)13-15)24-20(28)14-27-19-8-4-3-7-18(19)25-21(22(27)29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUJRFMSKBABIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, including synthesis methods, biological evaluations, and mechanisms of action.
The compound's molecular formula is with a molecular weight of 474.96 g/mol. Its structure features a chloro-substituted aromatic ring and a piperidine moiety linked to a quinoxaline derivative, which contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include:
- Formation of the quinoxaline core through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study comparing several derivatives against the HEPG2 liver cancer cell line, compounds similar to this compound showed IC50 values ranging from 3.74 to 9.38 µg/mL, indicating potent antitumor activity compared to traditional chemotherapeutics like doxorubicin and 5-fluorouracil .
Table 1: Cytotoxic Activity Against HEPG2 Cell Line
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 3.74 |
| Compound B | 4.31 |
| Compound C | 3.92 |
| N-(2-chloro-4-methylphenyl)-... | TBD |
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of key signaling pathways : Studies suggest that it may interfere with pathways involved in cell proliferation and survival.
- Induction of apoptosis : The compound has been shown to activate apoptotic markers in cancer cells, promoting programmed cell death.
Neuropharmacological Effects
In addition to its antitumor properties, preliminary studies indicate potential neuroprotective effects. The compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties relevant to neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
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Study on Hepatic Cancer : A model using HEPG2 cells demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers.
"The compound significantly reduced viability in HEPG2 cells, with an observed increase in caspase activity" .
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound showed improved cognitive function and reduced neuroinflammation markers.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its biological activity. The structure includes a quinoxaline moiety and a piperidine ring, which are known for their roles in enhancing pharmacological properties.
Pharmaceutical Applications
-
Antitumor Activity
- Recent studies have indicated that compounds similar to N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide exhibit significant antitumor activity. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
-
Neurological Disorders
- The compound's piperidine component suggests potential applications in treating neurological disorders. Research has shown that piperidine derivatives can act as modulators of neurotransmitter systems, making this compound a candidate for further investigation in conditions such as schizophrenia and depression .
- Anti-inflammatory Properties
Data Tables
Case Studies
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, derivatives of the compound were tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting strong potency compared to standard chemotherapeutic agents .
Case Study 2: Neurological Modulation
A preclinical trial explored the effects of a piperidine derivative on animal models of depression. The study demonstrated significant improvement in behavioral tests, suggesting that the compound may enhance serotonergic activity, leading to its antidepressant-like effects .
Case Study 3: Anti-inflammatory Mechanism
Research published in Pharmacology Reports investigated the anti-inflammatory properties of similar compounds. The findings revealed that these compounds inhibited the release of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory conditions .
Chemical Reactions Analysis
Amide Bond Formation
The acetamide moiety forms via nucleophilic acyl substitution:
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Reagents : 2-chloroacetyl chloride, arylamine (2-chloro-4-methylphenylamine), base (e.g., potassium carbonate).
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Mechanism : The arylamine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing chloride and forming the amide bond .
Cyclization and Ring Formation
The dihydroquinoxaline core forms through cyclization of intermediates like 2-chloro-quinoline-3-carbaldehyde:
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Reagents : Hydrochloric acid, primary amines.
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Mechanism : Intramolecular cyclization of the aldehyde with amine groups, facilitated by protonation and dehydration .
Substitution Reactions
The piperidin-1-yl group at the 3-position may form via:
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Reagents : Piperidine derivatives, alkylating agents (e.g., alkyl halides).
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Conditions : Solvents like dichloromethane, room temperature or mild heating.
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Mechanism : Nucleophilic displacement or alkylation at the quinoxaline ring.
Reaction Types and Reagents
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Amide bond formation | 2-chloroacetyl chloride, K₂CO₃, ethanol | Form acetamide fragment |
| Cyclization | Hydrochloric acid, ethanol | Form dihydroquinoxaline core |
| Substitution | Piperidine derivatives, CH₂Cl₂ | Introduce piperidin-1-yl group |
| Reduction | NaBH₄, ethanol | Reduce intermediates |
Spectroscopic and Physical Data
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Mass Spectrometry : Molecular formula C₂₀H₂₃ClN₃O₂S (hypothetical, based on analogs).
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NMR : Key peaks include δ 2.26 (s, CH₃), 4.81 (s, OCH₂), and aromatic protons in the range 6.86–8.25 ppm .
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IR : Absorption bands at ~1671 cm⁻¹ (amide C=O) and 1645 cm⁻¹ (quinoline C=O) .
Stability and Reaction Conditions
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Chemical Stability : The compound is sensitive to acidic/basic conditions due to its amide and heterocyclic groups. Storage under inert atmospheres is recommended.
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Reactivity : The piperidine sulfonamide and quinoxaline moieties enable interactions with biological targets (e.g., enzymes), though detailed mechanisms require further study.
Comparison with Similar Compounds
Quinazolinone-Based Derivatives
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Structure: Features a quinazolinone core (two nitrogens at positions 1 and 3) instead of quinoxaline. Synthesis: Produced via oxidation of 2-thioxo-quinazoline intermediates followed by coupling with chloroacetamides . Activity: Demonstrates anticonvulsant properties in rodent models . Key Difference: The additional oxygen in quinazolinone may reduce aromaticity compared to quinoxaline, altering binding affinity.
Quinoline-Based Derivatives
- 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Structure: Quinoline core with a sulfanyl bridge and 4-methylphenylacetamide . Molecular Weight: 434.94 g/mol (vs. target compound estimated ~450–460 g/mol). Activity: Unspecified, but quinoline derivatives are often explored for anticancer and anti-inflammatory applications .
Piperidine-Containing Acetamides
N-(tert-Butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (3m)
N-(2-Chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Structure : Incorporates a triazole ring and methylsulfonyl-piperidine group .
- Molecular Weight : 441.9 g/mol.
Pharmacological Profile Comparison
Physicochemical Properties
- Molecular Weight : The target compound is expected to have a molecular weight ~450–460 g/mol, comparable to piperidine-triazole analogs (e.g., 441.9 g/mol ).
- Lipophilicity : The piperidine group and chloro-methylphenyl substituent likely increase logP (>3), similar to N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (logP ~3.5 ).
Preparation Methods
Condensation and Cyclization
In a representative procedure, 3-phenylquinoxalin-2(1H)-one is synthesized by reacting o-phenylenediamine with phenylglyoxal in acetic acid under reflux. The reaction proceeds via imine formation, followed by cyclization to yield the quinoxaline core. The product is purified via recrystallization from ethanol, achieving yields exceeding 85%.
Thiation and Chlorination
To enhance reactivity, the quinoxalin-2(1H)-one is converted to its thione or chloride derivatives. Thiation using phosphorus pentasulfide (P₂S₅) in dry pyridine replaces the carbonyl oxygen with sulfur, producing 3-phenylquinoxaline-2(1H)-thione. Alternatively, chlorination with phosphorus oxychloride (POCl₃) generates 2-chloro-3-phenylquinoxaline, a versatile intermediate for nucleophilic substitutions.
Formation of the Acetamide Moiety
The N-(2-chloro-4-methylphenyl)acetamide side chain is constructed through a two-step process: (1) synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide and (2) its coupling to the quinoxaline intermediate.
Synthesis of 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
2-Chloroacetyl chloride is reacted with 2-chloro-4-methylaniline in dichloromethane (DCM) at 0–5°C. The addition of TEA ensures deprotonation of the aniline, facilitating nucleophilic acyl substitution. After quenching with water, the product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 90–95%.
Coupling to the Quinoxaline Intermediate
The quinoxaline-piperidine intermediate undergoes alkylation with 2-chloro-N-(2-chloro-4-methylphenyl)acetamide in the presence of a base. In a optimized procedure, sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C promotes the formation of the C–N bond. The reaction mixture is stirred for 12 hours at room temperature, followed by aqueous workup and recrystallization from ethanol to afford the final compound in 65–75% yield.
Final Coupling and Purification
The coupling efficiency depends on the reactivity of the quinoxaline nitrogen and the steric environment. Microwave-assisted synthesis has been explored to reduce reaction times; irradiation at 100°C for 30 minutes in DMF increases the yield to 80% while minimizing decomposition. Final purification via high-performance liquid chromatography (HPLC) with a C18 column and methanol/water eluent ensures >98% purity.
Analytical Characterization
Critical spectroscopic data for the target compound and intermediates are summarized below:
Table 1: Spectral Data for Key Intermediates and Final Product
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide?
- Methodological Answer : A common approach involves carbodiimide-mediated coupling of the quinoxalinone core with substituted phenylacetic acid derivatives. For example, in analogous compounds, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in dichloromethane with triethylamine as a base, followed by purification via recrystallization or chromatography . Optimized conditions include low-temperature stirring (e.g., 273 K) to minimize side reactions. Post-synthesis, slow evaporation of methylene chloride is recommended for single-crystal growth .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving conformational details. For related acetamide derivatives, SC-XRD revealed dihedral angles between aromatic rings (e.g., 44.5°–77.5°) and hydrogen-bonding patterns (N–H⋯O interactions forming R₂²(10) dimers) . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the amide carbonyl stretch (~1650–1700 cm⁻¹) and piperidine proton environments .
Q. What analytical methods are suitable for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is preferred for quantifying impurities. For example, reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation of structurally similar byproducts . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How do steric and electronic effects influence the conformational flexibility of the piperidin-1-yl and quinoxalinone moieties?
- Methodological Answer : SC-XRD data on analogous compounds show that steric repulsion between the piperidine and dichlorophenyl groups induces torsional angles of 54.8°–77.5°, altering molecular planarity . Computational modeling (e.g., DFT at B3LYP/6-31G*) can quantify energy barriers for rotation, while NOESY NMR experiments detect through-space interactions between protons on adjacent rings .
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
- Methodological Answer : Discrepancies may arise from cell permeability differences or off-target effects. Use isotopic labeling (e.g., ¹⁴C-acetamide) to track cellular uptake via scintillation counting. Parallel assays with structure-activity relationship (SAR) analogs (e.g., varying halogen substitution) clarify pharmacophore contributions. For example, fluorophenyl analogs in showed enhanced binding to kinase targets .
Q. How can computational modeling predict interaction with biological targets like kinases or GPCRs?
- Methodological Answer : Molecular docking (AutoDock Vina) against crystallized kinase domains (e.g., PDB: 3POZ) identifies key residues (e.g., hinge-region hydrogen bonds with the quinoxalinone carbonyl). Molecular dynamics simulations (AMBER) assess binding stability, while free-energy perturbation (FEP) calculates ΔΔG values for piperidine substitutions .
Q. What experimental designs mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation pathways (e.g., oxidation at the quinoxalinone 2-oxo group). Antioxidants like BHT (0.01% w/v) in storage buffers reduce radical-mediated degradation. Argon purging during lyophilization preserves labile moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
